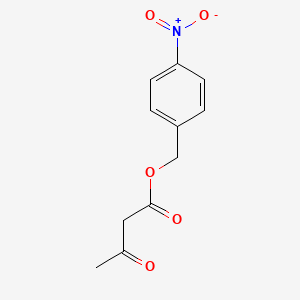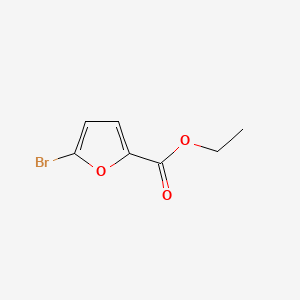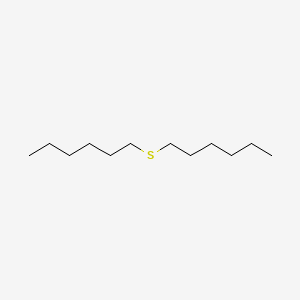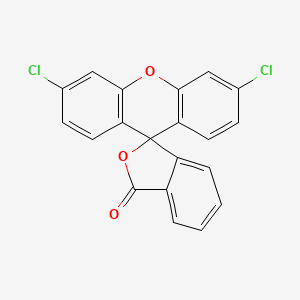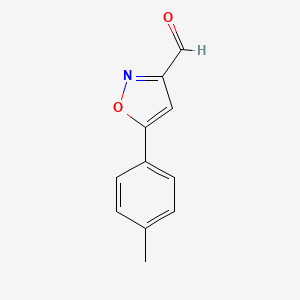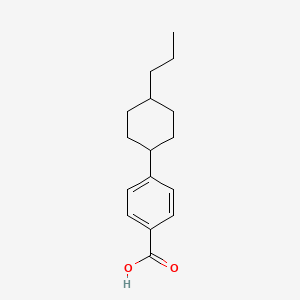
(S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
Vue d'ensemble
Description
(S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate, also known as (S)-tert-butyl carbamate, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in organic solvents, such as ethanol and dimethyl sulfoxide. This compound is an important intermediate in the synthesis of various compounds and has been used in the synthesis of pharmaceuticals, pesticides, and other compounds.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Intermediate in Biologically Active Compounds : (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate has been identified as an important intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291). A study described a rapid synthetic method for a similar compound, demonstrating its utility in pharmaceutical applications (Zhao et al., 2017).
Role in Diels-Alder Reactions : This compound has been used in the preparation and Diels-Alder reactions of 2-amido substituted furan, showing its application in complex chemical synthesis (Padwa et al., 2003).
Photocatalysis Applications : A study reported the use of a tert-butyl carbamate derivative in photoredox-catalyzed amination of o-hydroxyarylenaminones. This demonstrates its potential in photocatalyzed protocols and the synthesis of chromones (Wang et al., 2022).
In Antimitotic Agents : Chiral isomers of similar carbamates have shown activity in biological systems, indicating potential uses in the development of antimitotic agents (Temple & Rener, 1992).
Materials Science and Engineering
Corrosion Protection : Derivatives of this compound, such as tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate, have been evaluated as corrosion inhibitors for carbon steel, which is significant for materials science and engineering (Faydy et al., 2019).
- used in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, showing its relevance in agricultural chemistry (Brackmann et al., 2005).
Pharmaceutical Research
Development of Protease Inhibitors : In pharmaceutical research, stereoselective asymmetric aldol routes using tert-butyl carbamate derivatives have been employed for developing novel protease inhibitors, indicating its significance in drug discovery (Ghosh et al., 2017).
Pilot-Plant Synthesis for LFA-1 Inhibitors : A practical synthesis method for a tert-butyl carbamate derivative as an intermediate in the manufacture of lymphocyte function-associated antigen 1 inhibitors highlights its importance in the development of immunomodulatory drugs (Li et al., 2012).
Chemical Synthesis and Derivatives
Synthesis of Amino-Acid Methyl Esters : The compound has been utilized in the synthesis of non-proteinogenic amino-acid methyl esters, demonstrating its role in producing specialized chemical derivatives (1997).
Formation of Oxoindole-Linked Derivatives : Studies have involved the use of tert-butyl carbamate derivatives in forming oxoindole-linked α-alkoxy-β-amino acid derivatives, indicating its utility in synthesizing structurally complex and biologically relevant molecules (Ravikumar et al., 2015).
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-7(8(13)12(5)15-6)11-9(14)16-10(2,3)4/h7H,1-6H3,(H,11,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQIGBOSLQHOBT-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

